molecular formula C17H11N B14748729 Benzo[6,7]cyclohepta[1,2-b]indole CAS No. 237-44-5

Benzo[6,7]cyclohepta[1,2-b]indole

Cat. No.: B14748729
CAS No.: 237-44-5
M. Wt: 229.27 g/mol
InChI Key: VAFQHSCSNQDCSP-UHFFFAOYSA-N
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Description

Benzo[6,7]cyclohepta[1,2-b]indole is a complex heterocyclic compound that features a fused ring system combining an indole and a cycloheptane ring

Chemical Reactions Analysis

Types of Reactions

Benzo[6,7]cyclohepta[1,2-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism by which benzo[6,7]cyclohepta[1,2-b]indole exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Properties

CAS No.

237-44-5

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

IUPAC Name

18-azatetracyclo[9.7.0.02,7.012,17]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene

InChI

InChI=1S/C17H11N/c1-2-8-13-12(6-1)7-5-10-15-14-9-3-4-11-16(14)18-17(13)15/h1-11H

InChI Key

VAFQHSCSNQDCSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C3C2=NC4=CC=CC=C34

Origin of Product

United States

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